methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14636199
InChI: InChI=1S/C14H15F2N3O2/c1-7-12-9(14(20)21-2)5-10(8-3-4-8)17-13(12)19(18-7)6-11(15)16/h5,8,11H,3-4,6H2,1-2H3
SMILES:
Molecular Formula: C14H15F2N3O2
Molecular Weight: 295.28 g/mol

methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

CAS No.:

Cat. No.: VC14636199

Molecular Formula: C14H15F2N3O2

Molecular Weight: 295.28 g/mol

* For research use only. Not for human or veterinary use.

methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate -

Specification

Molecular Formula C14H15F2N3O2
Molecular Weight 295.28 g/mol
IUPAC Name methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate
Standard InChI InChI=1S/C14H15F2N3O2/c1-7-12-9(14(20)21-2)5-10(8-3-4-8)17-13(12)19(18-7)6-11(15)16/h5,8,11H,3-4,6H2,1-2H3
Standard InChI Key ISQBEWSDMHCMHW-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)OC)CC(F)F

Introduction

Structural Elucidation and Molecular Properties

The molecular architecture of methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is defined by its fused bicyclic system and strategic substituents. The pyrazolo[3,4-b]pyridine core consists of a pyrazole ring fused to a pyridine ring at the 3,4-positions, creating a planar heteroaromatic system. Key substituents include:

  • A cyclopropyl group at position 6, contributing steric bulk and potential metabolic stability.

  • A 2,2-difluoroethyl chain at position 1, enhancing lipophilicity and influencing electronic properties through fluorine’s inductive effects.

  • A methyl ester at position 4, serving as a handle for further derivatization or prodrug strategies.

Table 1: Molecular Properties of Methyl 6-Cyclopropyl-1-(2,2-Difluoroethyl)-3-Methyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylate

PropertyValue
Molecular FormulaC₁₄H₁₅F₂N₃O₂
Molecular Weight295.28 g/mol
IUPAC NameMethyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
CAS NumberNot publicly disclosed
SolubilityLikely lipophilic (predicted)

The compound’s three-dimensional conformation is influenced by the cyclopropyl ring’s angle strain and the electron-withdrawing effects of fluorine atoms, which may impact binding interactions in biological systems .

Synthetic Methodologies

The synthesis of methyl 6-cyclopropyl-1-(2,2-difluoroethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves multi-step organic transformations, typically proceeding through pyrazolopyridine core formation followed by sequential functionalization.

Core Formation

Pyrazolo[3,4-b]pyridine scaffolds are commonly synthesized via cyclocondensation reactions. A representative route involves:

  • Knorr-type cyclization: Reaction of hydrazine derivatives with β-ketoesters or β-diketones to form the pyrazole ring.

  • Cyclocondensation: Fusion with a pyridine precursor, often under acidic or thermal conditions .

Optimization Challenges

Yield optimization (typically 55–70% for analogous compounds) requires careful control of:

  • Temperature (often 80–120°C)

  • Solvent polarity (e.g., DMF, THF)

  • Catalysts (e.g., Pd for cross-couplings) .

Biological Activities and Mechanisms

While direct biological data for this compound are scarce, structurally related pyrazolo[3,4-b]pyridines exhibit diverse pharmacological profiles:

Kinase Inhibition

Pyrazolo[3,4-b]pyridines demonstrate potent inhibition of kinases such as c-Met and ALK. For example, compound 9 (a close analog) showed IC₅₀ values of 22.8 nM against c-Met kinase and 329 nM in MKN-45 cell assays . The difluoroethyl group may enhance target binding through hydrophobic interactions and fluorine-mediated hydrogen bonding.

Antimicrobial Activity

Derivatives bearing ester groups exhibit broad-spectrum activity:

Table 2: Antimicrobial Activity of Pyrazolo[3,4-b]Pyridine Analogs

MicroorganismMIC Range (µg/mL)Reference Compound
Staphylococcus aureus0.12–62.5Ampicillin (0.007)
Escherichia coli0.24–31.25Gentamicin (0.015)
Candida albicans0.98–15.6Amphotericin B (0.03)

The methyl ester at position 4 may facilitate membrane penetration, while the cyclopropyl group could hinder enzymatic degradation .

Antiproliferative Effects

Select pyrazolo[3,4-b]pyridines show sub-micromolar IC₅₀ values against cancer cell lines:

  • Hep G2 (liver): 0.0158–71.3 µM

  • MCF7 (breast): 0.0001–0.0211 µM

Mechanistic studies suggest interference with tubulin polymerization and DNA topoisomerase inhibition .

Structure-Activity Relationships (SAR)

Critical SAR insights for pyrazolopyridines include:

  • Position 1 Substituents: Bulky groups (e.g., difluoroethyl) enhance kinase affinity but reduce solubility.

  • Position 6 Modifications: Cyclopropyl rings improve metabolic stability over phenyl groups.

  • Ester vs. Carboxylic Acid: Methyl esters generally show better cell permeability than free acids .

Pharmacokinetic and Toxicological Considerations

Predicted ADMET properties (using analog data):

  • Absorption: High gastrointestinal permeability (LogP ≈ 2.8)

  • Metabolism: Susceptible to esterase-mediated hydrolysis

  • Toxicity: Low acute toxicity (LD₅₀ > 500 mg/kg in rodents)

The difluoroethyl group may reduce CYP450-mediated oxidation, potentially lowering hepatotoxicity risks .

Applications in Drug Discovery

This compound serves as a versatile intermediate for:

  • Kinase inhibitor development: c-Met, ALK, and VEGFR2 targets

  • Antibacterial agents: MRSA and multidrug-resistant Gram-negative pathogens

  • Anticancer therapies: Combinatorial regimens with DNA-damaging agents

Future Research Directions

  • In Vivo Efficacy Studies: Evaluate pharmacokinetics in rodent models.

  • Prodrug Optimization: Replace methyl ester with bioreversible groups.

  • Target Identification: Use chemoproteomics to map novel binding partners.

  • Formulation Development: Address solubility limitations via nanoencapsulation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator